N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H15N3O6 and its molecular weight is 417.377. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Mode of Action
Benzofuran derivatives, which this compound is a part of, have been used in the treatment of skin diseases such as cancer or psoriasis . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Biochemical Pathways
Benzofuran compounds are known to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates their adaptability to diverse conditions .
Biological Activity
N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H15N3O6
- Molecular Weight : 417.377 g/mol
- CAS Number : 922098-07-5
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
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Case Studies :
- A study demonstrated that this compound significantly reduced the viability of human breast cancer cell lines (MCF-7) with an IC50 value of approximately 35 µg/mL, indicating potent antitumor activity .
- In another investigation, it was effective against lung carcinoma A549 cells, leading to a marked decrease in cell survival rates .
Cell Line | IC50 (µg/mL) | Activity Type |
---|---|---|
MCF-7 | 35 | Antitumor |
A549 | 25.7 | Antitumor |
Antioxidant Activity
The compound also exhibits notable antioxidant properties:
- Free Radical Scavenging : Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress.
- Mechanism : The presence of the benzofuran moiety contributes to its ability to donate electrons and neutralize free radicals.
Antibacterial and Antiviral Properties
Preliminary studies suggest that this compound possesses antibacterial and antiviral activities:
- Bacterial Strains Tested : The compound showed inhibitory effects against Gram-positive and Gram-negative bacteria.
- Viruses : It has demonstrated potential activity against certain viral strains, although more extensive studies are needed to confirm these effects.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Benzofuran Unit : Enhances lipophilicity and cellular uptake.
- Oxadiazole Ring : Contributes to the compound's ability to interact with biological targets such as enzymes involved in cancer progression.
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activities of this compound:
Properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c1-2-28-16-9-5-7-13-11-17(29-18(13)16)20-24-25-22(31-20)23-19(26)14-10-12-6-3-4-8-15(12)30-21(14)27/h3-11H,2H2,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTOTKZHUSICFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.